molecular formula C18H25NO3S B511671 (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine CAS No. 1011635-26-9

(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine

Cat. No.: B511671
CAS No.: 1011635-26-9
M. Wt: 335.5g/mol
InChI Key: SLGLCPJZKXPEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine is an organic compound with the molecular formula C18H25NO3S and a molecular weight of 335.462 g/mol . It is a sulfonamide derivative of naphthalene, characterized by the presence of a butoxy group at the 4-position and a tert-butyl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is first nitrated to form 4-nitronaphthalene.

    Reduction: The nitro group is then reduced to form 4-aminonaphthalene.

    Sulfonation: 4-aminonaphthalene is sulfonated to introduce the sulfonamide group, forming 4-aminonaphthalene-1-sulfonamide.

    Alkylation: The sulfonamide is then alkylated with tert-butyl chloride to introduce the tert-butyl group.

    Butoxylation: Finally, the compound is butoxylated to introduce the butoxy group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylbenzenesulfonamide: Similar structure but lacks the butoxy group.

    N-butylbenzenesulfonamide: Similar sulfonamide structure but with a butyl group instead of tert-butyl and butoxy groups.

Uniqueness

(Tert-butyl)[(4-butoxynaphthyl)sulfonyl]amine is unique due to the presence of both butoxy and tert-butyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

1011635-26-9

Molecular Formula

C18H25NO3S

Molecular Weight

335.5g/mol

IUPAC Name

4-butoxy-N-tert-butylnaphthalene-1-sulfonamide

InChI

InChI=1S/C18H25NO3S/c1-5-6-13-22-16-11-12-17(15-10-8-7-9-14(15)16)23(20,21)19-18(2,3)4/h7-12,19H,5-6,13H2,1-4H3

InChI Key

SLGLCPJZKXPEBG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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